2-Acetamido-3,5-dibromo-N-phenylbenzamide
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Overview
Description
2-Acetamido-3,5-dibromo-N-phenylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of acetamido and dibromo substituents on a phenylbenzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetamido-3,5-dibromo-N-phenylbenzamide typically involves the bromination of a precursor compound followed by acetamidation. One common method involves the bromination of N-phenylbenzamide using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce bromine atoms at the 3 and 5 positions of the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the optimization of reaction conditions such as temperature, solvent, and reaction time is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Acetamido-3,5-dibromo-N-phenylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: The compound can be reduced to remove bromine atoms or to modify the acetamido group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used in the presence of a polar aprotic solvent like dimethylformamide (DMF).
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield aminated derivatives, while oxidation can produce compounds with additional oxygen-containing functional groups.
Scientific Research Applications
2-Acetamido-3,5-dibromo-N-phenylbenzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as flame retardants or UV stabilizers.
Mechanism of Action
The mechanism of action of 2-Acetamido-3,5-dibromo-N-phenylbenzamide involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological molecules, while the bromine atoms can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
2-Acetamido-3,5-dichloro-N-phenylbenzamide: Similar structure but with chlorine atoms instead of bromine.
2-Acetamido-3,5-difluoro-N-phenylbenzamide: Similar structure but with fluorine atoms instead of bromine.
2-Acetamido-3,5-diiodo-N-phenylbenzamide: Similar structure but with iodine atoms instead of bromine.
Uniqueness
2-Acetamido-3,5-dibromo-N-phenylbenzamide is unique due to the presence of bromine atoms, which can impart distinct chemical and biological properties compared to its chloro, fluoro, and iodo analogs. Bromine atoms are larger and more polarizable, which can enhance interactions with biological targets and influence the compound’s reactivity in chemical reactions.
Properties
CAS No. |
78993-24-5 |
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Molecular Formula |
C15H12Br2N2O2 |
Molecular Weight |
412.08 g/mol |
IUPAC Name |
2-acetamido-3,5-dibromo-N-phenylbenzamide |
InChI |
InChI=1S/C15H12Br2N2O2/c1-9(20)18-14-12(7-10(16)8-13(14)17)15(21)19-11-5-3-2-4-6-11/h2-8H,1H3,(H,18,20)(H,19,21) |
InChI Key |
MZEWLJURQFQSKE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1Br)Br)C(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
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